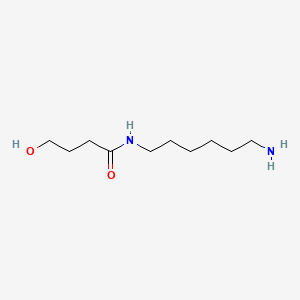

N-(6-Aminohexyl)-4-hydroxybutyramide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

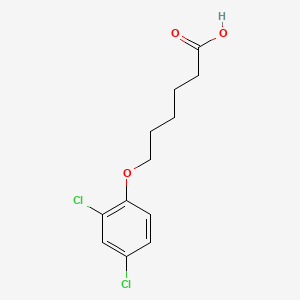

N-(6-Aminohexyl)-4-hydroxybutyramid ist eine chemische Verbindung mit einer einzigartigen Struktur, die eine Aminohexylgruppe und eine Hydroxybutyramidgruppe umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(6-Aminohexyl)-4-hydroxybutyramid umfasst typischerweise die Reaktion von 6-Aminohexylamin mit 4-Hydroxybuttersäure. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, häufig in Gegenwart eines Katalysators, um die Bildung der Amidbindung zu erleichtern. Das Reaktionsgemisch wird dann durch Techniken wie Umkristallisation oder Chromatographie gereinigt, um die reine Verbindung zu erhalten.

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion von N-(6-Aminohexyl)-4-hydroxybutyramid eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labor umfassen. Der Prozess ist auf Effizienz und Ausbeute optimiert, wobei häufig kontinuierliche Durchflussreaktoren und automatisierte Reinigungssysteme eingesetzt werden, um eine gleichbleibende Qualität und einen hohen Durchsatz zu gewährleisten.

Chemische Reaktionsanalyse

Reaktionstypen

N-(6-Aminohexyl)-4-hydroxybutyramid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxygruppe kann zu einer Carbonylgruppe oxidiert werden.

Reduktion: Die Amidgruppe kann zu einem Amin reduziert werden.

Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können in Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation der Hydroxygruppe zu einem Keton oder Aldehyd führen, während die Reduktion der Amidgruppe ein primäres Amin erzeugen kann.

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-Aminohexyl)-4-hydroxybutyramide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The amide group can be reduced to form an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the amide group can produce a primary amine.

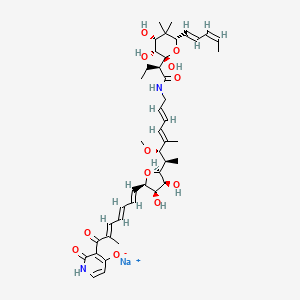

Wissenschaftliche Forschungsanwendungen

N-(6-Aminohexyl)-4-hydroxybutyramid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

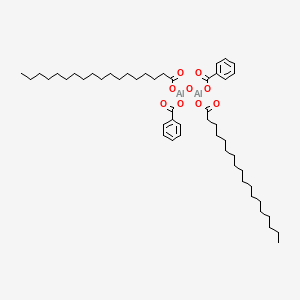

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Die Verbindung kann zur Untersuchung von Enzym-Substrat-Wechselwirkungen und als Ligand in Rezeptorbindungsstudien verwendet werden.

Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und -materialien verwendet, darunter Polymere und Beschichtungen.

Wirkmechanismus

Der Wirkmechanismus von N-(6-Aminohexyl)-4-hydroxybutyramid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Aminohexylgruppe kann Wasserstoffbrückenbindungen und elektrostatische Wechselwirkungen mit Zielmolekülen eingehen, während die Hydroxybutyramidgruppe an zusätzlichen Bindungswechselwirkungen teilnehmen kann. Diese Wechselwirkungen können die Aktivität der Zielmoleküle modulieren und zu verschiedenen biologischen Wirkungen führen.

Wirkmechanismus

The mechanism of action of N-(6-Aminohexyl)-4-hydroxybutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminohexyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the hydroxybutyramide group can participate in additional binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

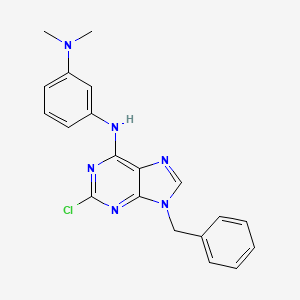

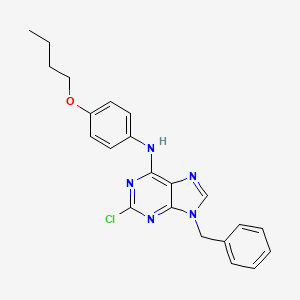

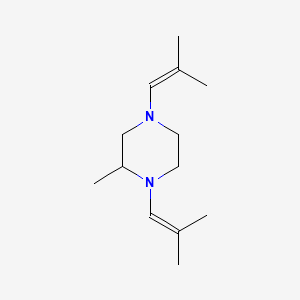

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(6-Aminohexyl)-1-naphthalinsulfonamid: Bekannt für seinen Einsatz als Calmodulin-Inhibitor.

N-(6-Aminohexyl)-5-chlor-1-naphthalinsulfonamid: Ein weiterer Calmodulin-Inhibitor mit ähnlichen Anwendungen.

N-(6-Aminohexyl)-N-ethylisoluminol: Wird in Chemilumineszenzassays verwendet.

Einzigartigkeit

N-(6-Aminohexyl)-4-hydroxybutyramid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.

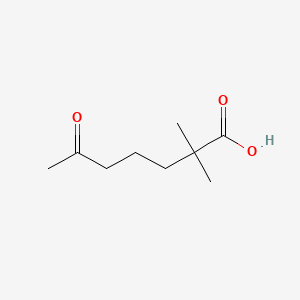

Eigenschaften

CAS-Nummer |

95873-59-9 |

|---|---|

Molekularformel |

C10H22N2O2 |

Molekulargewicht |

202.29 g/mol |

IUPAC-Name |

N-(6-aminohexyl)-4-hydroxybutanamide |

InChI |

InChI=1S/C10H22N2O2/c11-7-3-1-2-4-8-12-10(14)6-5-9-13/h13H,1-9,11H2,(H,12,14) |

InChI-Schlüssel |

JILGZWHZTWYFEL-UHFFFAOYSA-N |

Kanonische SMILES |

C(CCCNC(=O)CCCO)CCN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.